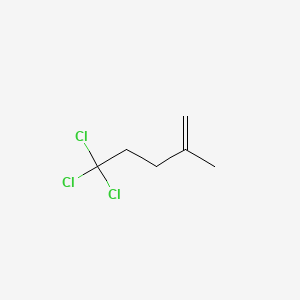
5,5,5-Trichloro-2-methyl-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trichloro-2-methyl-1-pentene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of pentene, characterized by the presence of three chlorine atoms attached to the same carbon atom, making it a trichloromethyl group
Vorbereitungsmethoden
The synthesis of 5,5,5-Trichloro-2-methyl-1-pentene can be achieved through several methods. One common approach involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond . Industrial production methods may involve similar dehydration processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
5,5,5-Trichloro-2-methyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form less chlorinated derivatives.
Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and various nucleophiles (e.g., hydroxide ions, amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trichloro-2-methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism by which 5,5,5-Trichloro-2-methyl-1-pentene exerts its effects involves interactions with molecular targets through its reactive trichloromethyl group and double bond. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5,5,5-Trichloro-2-methyl-1-pentene can be compared with other similar compounds, such as:
1-Bromo-5,5,5-trichloro-2-pentene: Similar structure but with a bromine atom instead of a hydrogen atom on the pentene moiety.
Cis-1,2-dichloroethene and Trans-1,2-dichloroethene: These compounds also contain multiple chlorine atoms and exhibit geometric isomerism
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of a double bond, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
61446-86-4 |
|---|---|
Molekularformel |
C6H9Cl3 |
Molekulargewicht |
187.5 g/mol |
IUPAC-Name |
5,5,5-trichloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3 |
InChI-Schlüssel |
VZHCRXGQIJPHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













